molecular formula C7H3N4O6+ B12605360 4-Carboxy-2,6-dinitrobenzene-1-diazonium CAS No. 873441-86-2

4-Carboxy-2,6-dinitrobenzene-1-diazonium

Cat. No.: B12605360
CAS No.: 873441-86-2
M. Wt: 239.12 g/mol
InChI Key: DGRKAKPLBIEHPV-UHFFFAOYSA-O
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Description

4-Carboxy-2,6-dinitrobenzene-1-diazonium is a highly reactive aryl diazonium ion. It was originally developed as an analytical reagent for instrumental chemical analysis. This compound is known for its significant reactivity, particularly in diazo coupling reactions with weakly activated phenol ethers .

Preparation Methods

4-Carboxy-2,6-dinitrobenzene-1-diazonium is synthesized from 4-amino-3,5-dinitrobenzoic acid. The preparation involves a mixture of concentrated sulfuric acid and phosphoric acid due to the intractable nature of the aromatic amine precursor . The diazonium ion is then formed by diazotization, a process that involves the reaction of the amine with nitrous acid.

Chemical Reactions Analysis

4-Carboxy-2,6-dinitrobenzene-1-diazonium undergoes various types of chemical reactions, including:

Common reagents used in these reactions include phenol ethers, water, and alkaline buffers. Major products formed include azo dyes and various hydrolysis products.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Carboxy-2,6-dinitrobenzene-1-diazonium involves its high electrophilic reactivity due to the presence of strong electron-withdrawing groups. This reactivity facilitates diazo coupling reactions with phenol ethers, leading to the formation of azo dyes . The compound’s hydrolysis and thermal decomposition are influenced by the acidic or alkaline nature of the medium .

Comparison with Similar Compounds

4-Carboxy-2,6-dinitrobenzene-1-diazonium is compared with other diazonium ions such as those derived from p-nitroaniline and sulphanilic acid. It is more reactive than these analogs, particularly in coupling reactions with phenol ethers . This heightened reactivity makes it a superior reagent for the detection and estimation of phenol ethers .

Similar Compounds

  • p-Nitroaniline diazonium ion
  • Sulphanilic acid diazonium ion

Properties

CAS No.

873441-86-2

Molecular Formula

C7H3N4O6+

Molecular Weight

239.12 g/mol

IUPAC Name

4-carboxy-2,6-dinitrobenzenediazonium

InChI

InChI=1S/C7H2N4O6/c8-9-6-4(10(14)15)1-3(7(12)13)2-5(6)11(16)17/h1-2H/p+1

InChI Key

DGRKAKPLBIEHPV-UHFFFAOYSA-O

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])[N+]#N)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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